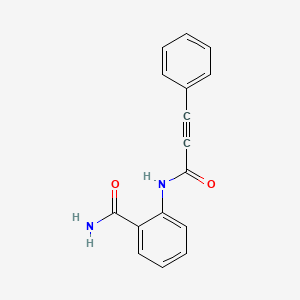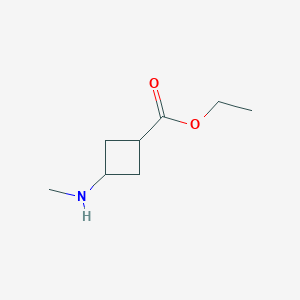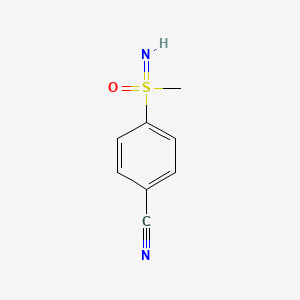
2-(3-Phenylprop-2-ynoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Phenylprop-2-ynoylamino)benzamide” is a chemical compound with the molecular formula C16H12N2O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another method involved stirring the (E)-3-(2-R1-3-R2-4-R3-phenyl)acrylic acid chlorides with the appropriate anthranilamide derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-Phenylprop-2-ynoylamino)benzamide” consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 264.28 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
A study by Bikobo et al. (2017) explored the synthesis of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers for antimicrobial applications. These compounds showed significant antimicrobial activity, especially against Gram-positive bacterial strains.
Development of Antidiabetic Agents
Research by Cobb et al. (1998) involved the synthesis of novel carboxylic acid analogues as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity. They focused on the N-2-benzoylphenyl moiety to develop effective antidiabetic drugs.
Predicting Chemical Transformations
The study by Wang et al. (2006) utilized tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. This approach helped in understanding the reactivity and potential chemical reactions of these compounds in solution.
Development of Polyamides
Yokozawa et al. (2002) demonstrated the synthesis of well-defined aromatic polyamides and block copolymers using phenyl 4-(4-octyloxybenzylamino)benzoate. Their research, detailed in this paper, highlighted the potential of these materials in creating complex polymer structures.
Antiallergic Agent Development
Research by Peet et al. (1986) focused on the synthesis of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related compounds. These were found to have significant antiallergic activity in various tests, highlighting their therapeutic potential.
Development of Star-Shaped Aromatic Polyamides
In the study by Sugi et al. (2005), the synthesis of well-defined star-shaped aromatic polyamides was achieved. This work contributes to the field of polymer science, particularly in the design and creation of novel polyamide structures.
Anticonvulsant Effects of Histamine Receptor Antagonists
The research conducted by Sadek et al. (2016) explored the anticonvulsant effects of nonimidazole histamine H3 receptor antagonists. This study contributes to the development of new antiepileptic drugs with improved efficacy and safety profiles.
HDAC Inhibitor Development for Cancer Treatment
Zhou et al. (2008) developed N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor. As detailed in their paper, this compound showed significant potential as an anticancer drug, demonstrating the importance of HDAC inhibitors in oncology.
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
2-(3-phenylprop-2-ynoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKFLZAMNTMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)



![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)

![N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876429.png)



![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)